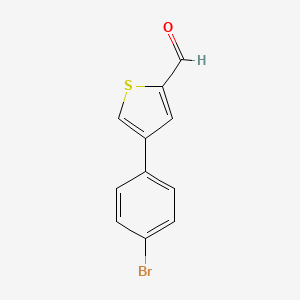

4-(4-Bromophenyl)thiophene-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Bromophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromophenyl group at the 4-position and a formyl group at the 2-position of the thiophene ring gives this compound its unique chemical properties. It is widely used in organic synthesis and has applications in various fields such as material science, medicinal chemistry, and organic electronics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(4-Bromophenyl)thiophene-2-carbaldehyde can be synthesized through several methods. One common method involves the bromination of thiophene-2-carbaldehyde followed by a Suzuki-Miyaura coupling reaction with 4-bromophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Aldehyde Group Reactivity

The aldehyde functional group enables oxidation, reduction, and condensation reactions.

Table 1: Key Aldehyde-Driven Reactions

Key Findings :

-

Enzymatic methods using Candida antarctica lipase B (CaL-B) enable efficient Mannich reactions under mild conditions .

-

Sodium borohydride selectively reduces the aldehyde without affecting the bromophenyl group .

Bromophenyl Group Reactivity

The para-bromo substituent participates in cross-coupling and substitution reactions.

Table 2: Bromophenyl-Specific Reactions

Key Findings :

-

Suzuki reactions proceed regioselectively at the bromophenyl group over thiophene bromine (if present) .

-

Substitution reactions require strong bases (e.g., KOtBu) to activate the aryl bromide .

Thiophene Ring Reactivity

The thiophene ring undergoes electrophilic substitution and coordination reactions.

Table 3: Thiophene-Mediated Reactions

Key Findings :

-

Bromination occurs preferentially at the thiophene’s α-position.

-

The aldehyde-thiophene moiety coordinates to palladium, forming heterogeneous catalysts for multicomponent reactions .

Table 4: Reactivity Comparison with Analogous Compounds

Aplicaciones Científicas De Investigación

Organic Chemistry

4-(4-Bromophenyl)thiophene-2-carbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄ | Carboxylic acid derivative |

| Reduction | NaBH₄ | Alcohol derivative |

| Substitution | Nucleophiles (amines, thiols) | Various substituted thiophenes |

Materials Science

This compound is utilized in the development of organic semiconductors and conductive polymers. Its thiophene moiety contributes to the electronic properties required for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Medicinal Chemistry

Research has indicated potential biological activities associated with this compound, including anti-inflammatory and anti-tumor properties. Studies have explored its use as a building block for pharmaceuticals aimed at treating various conditions .

Case Study Example :

A study investigated the compound's efficacy in inhibiting cancer cell proliferation, demonstrating significant activity against specific tumor lines. The mechanism involved modulation of key signaling pathways related to cell growth and apoptosis .

Mecanismo De Acción

The mechanism of action of 4-(4-Bromophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the bromophenyl group can enhance its binding affinity to certain molecular targets, while the thiophene ring can contribute to its electronic properties.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromothiophene-2-carbaldehyde

- 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde

- 4-(4-Chlorophenyl)thiophene-2-carbaldehyde

Uniqueness

4-(4-Bromophenyl)thiophene-2-carbaldehyde is unique due to the presence of both a bromophenyl group and a formyl group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Actividad Biológica

4-(4-Bromophenyl)thiophene-2-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a thiophene ring, which is known for its electronic properties and ability to participate in various chemical reactions, and a bromophenyl group that may enhance its pharmacological profile. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrOS, with a molecular weight of approximately 256.14 g/mol. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Effects : Compounds with thiophene moieties have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of thiophene exhibit significant cytotoxicity against A431 skin cancer cells, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : The structural characteristics of thiophene derivatives often correlate with antimicrobial activity. The presence of electron-withdrawing groups like bromine can enhance this property by affecting the compound's interaction with microbial targets .

- Enzyme Inhibition : Some studies have explored the inhibition of enzymes involved in metabolic pathways, such as the MEP pathway, where targeting specific enzymes can lead to therapeutic applications against diseases like malaria .

Case Studies

-

Antiproliferative Activity :

A study assessed the antiproliferative effects of various thiophene derivatives, including those similar to this compound. The results indicated that these compounds could significantly reduce cell viability in A431 cells, with calculated LD50 values demonstrating their potency . -

Molecular Docking Studies :

Molecular docking experiments have been conducted to predict the binding affinity of this compound to specific protein targets. These studies suggested potential interactions with key enzymes involved in cancer metabolism, supporting its candidacy as a lead compound for further development . -

Synthesis and Biological Evaluation :

The synthesis of related compounds has been documented, showing that modifications to the thiophene structure can lead to enhanced biological activity. For example, derivatives synthesized through Suzuki coupling exhibited improved yields and biological activities compared to their precursors .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

4-(4-bromophenyl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSMWPVEIFFLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.